molecular formula C21H20O10 B15128416 1,6-Dihydroxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione

1,6-Dihydroxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione

Cat. No.: B15128416
M. Wt: 432.4 g/mol
InChI Key: VAYOQBYWKYSEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dihydroxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione is a complex organic compound with a molecular formula of C40H52O25 . This compound is characterized by its anthracene-9,10-dione core, which is substituted with multiple hydroxyl groups and a glycosidic linkage. It is a member of the anthraquinone family, known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dihydroxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione typically involves multi-step organic reactions. The starting materials often include anthraquinone derivatives, which undergo hydroxylation, methylation, and glycosylation reactions to introduce the necessary functional groups. Common reagents used in these reactions include hydroxylating agents like hydrogen peroxide, methylating agents such as methyl iodide, and glycosyl donors like glycosyl bromides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the selective introduction of hydroxyl and glycosyl groups without unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

1,6-Dihydroxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various anthraquinone derivatives, anthracene derivatives, and substituted anthraquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,6-Dihydroxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Dihydroxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

1,6-dihydroxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione

InChI

InChI=1S/C21H20O10/c1-7-12(30-21-20(29)19(28)18(27)13(6-22)31-21)5-11-14(15(7)24)17(26)9-3-2-8(23)4-10(9)16(11)25/h2-5,13,18-24,27-29H,6H2,1H3

InChI Key

VAYOQBYWKYSEQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.